But-1-ene-4-boronic acid
Overview
Description
But-1-ene-4-boronic acid, also known as 3-butenylboronic acid, is an organic compound with the molecular formula C4H9BO2. It is a boronic acid derivative characterized by a boron atom bonded to a butenyl group and two hydroxyl groups. This compound is notable for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
But-1-ene-4-boronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the palladium catalyst and the organic groups involved in the SM coupling .
Mode of Action
In the SM coupling, this compound acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the boronic acid group from this compound is transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key pathway in synthetic chemistry, enabling the formation of complex organic compounds . The use of this compound in this reaction can lead to the synthesis of a wide range of organoboron compounds . These compounds can further participate in various biochemical pathways, depending on their specific structures and functional groups.
Pharmacokinetics
It’s known that the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Result of Action
The result of this compound’s action in the SM coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organoboron compounds, which can be used in further chemical reactions or potentially as pharmaceuticals, depending on their specific structures and properties.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the efficiency and selectivity of the SM coupling . Additionally, the presence of other functional groups in the reaction mixture can also influence the reaction outcome .
Biochemical Analysis
Biochemical Properties
But-1-ene-4-boronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with diols and other molecules containing hydroxyl groups. This property allows it to interact with enzymes, proteins, and other biomolecules that have hydroxyl groups in their active sites. For example, this compound can inhibit serine proteases by forming a reversible covalent bond with the serine residue in the enzyme’s active site . This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors.
Cellular Effects
This compound influences various cellular processes by interacting with key biomolecules. It can affect cell signaling pathways by inhibiting enzymes involved in signal transduction. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of proteins and subsequent changes in cell signaling . Additionally, it can impact gene expression by modulating the activity of transcription factors and other regulatory proteins. These effects on cell signaling and gene expression can influence cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity by blocking substrate access. For example, this compound can inhibit the activity of serine proteases by forming a covalent bond with the serine residue in the enzyme’s active site . This inhibition can be reversed by hydrolysis, allowing the enzyme to regain its activity. Additionally, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins, altering their activity and influencing gene transcription.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and altered gene expression. Its stability and effectiveness may decrease over extended periods, necessitating careful storage and handling.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse effects on organ function. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity. Careful dosage optimization is essential for achieving the desired outcomes in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. This compound can be metabolized by enzymes such as oxidases and hydrolases, leading to the formation of metabolites that can participate in further biochemical reactions . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. These interactions can affect metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters that recognize its boronic acid moiety . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s availability and activity within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through interactions with targeting signals on proteins . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can affect the localization and activity of this compound within the cell. These factors play a crucial role in determining the compound’s function and effectiveness in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
But-1-ene-4-boronic acid can be synthesized through various methods. One common approach involves the hydroboration of 1,3-butadiene with borane, followed by oxidation with hydrogen peroxide to yield the boronic acid . Another method includes the reaction of butenyl magnesium bromide with trimethyl borate, followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration-oxidation processes. These methods are optimized for high yield and purity, often employing catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
But-1-ene-4-boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or aldehydes.
Reduction: The compound can be reduced to form butylboronic acid.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.
Major Products
Oxidation: Produces butenyl alcohols or aldehydes.
Reduction: Yields butylboronic acid.
Substitution: Forms various substituted butenyl derivatives, depending on the reactants used.
Scientific Research Applications
But-1-ene-4-boronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Butylboronic acid
- Vinylboronic acid
- Allylboronic acid
- Isopropylboronic acid
Uniqueness
But-1-ene-4-boronic acid is unique due to its butenyl group, which provides distinct reactivity compared to other boronic acids. This reactivity makes it particularly useful in forming specific carbon-carbon bonds in organic synthesis .
Properties
IUPAC Name |
but-3-enylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-2-3-4-5(6)7/h2,6-7H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTULVNQGYJCSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCC=C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609980 | |
Record name | But-3-en-1-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379669-72-4 | |
Record name | But-3-en-1-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | But-1-ene-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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